1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene
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Overview
Description
1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C9H4BrF3. It is a brominated aromatic compound featuring a trifluoropropynyl group attached to the benzene ring.
Preparation Methods
The synthesis of 1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-3-iodobenzene and 3,3,3-trifluoropropyne.
Reaction Conditions: The key reaction involves a palladium-catalyzed Sonogashira coupling reaction. This reaction is performed under an inert atmosphere, typically using a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) in the presence of a base such as triethylamine.
Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Chemical Reactions Analysis
1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoropropynyl group can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzene derivatives .
Scientific Research Applications
1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts. The trifluoropropynyl group can also participate in various reactions, influencing the overall reactivity and properties of the compound .
Comparison with Similar Compounds
1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene can be compared with similar compounds such as:
2-Bromo-3,3,3-trifluoropropene: This compound also contains a bromine atom and a trifluoropropyl group but differs in the position of the bromine atom and the presence of a double bond.
3,3,3-Trifluoro-1-propyne: This compound lacks the bromine atom and the aromatic ring, making it less complex but still useful in organic synthesis.
Properties
Molecular Formula |
C9H4BrF3 |
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Molecular Weight |
249.03 g/mol |
IUPAC Name |
1-bromo-3-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H4BrF3/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H |
InChI Key |
KRVBEDRXHHEUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CC(F)(F)F |
Origin of Product |
United States |
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